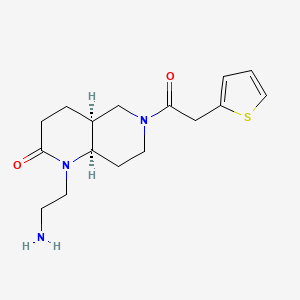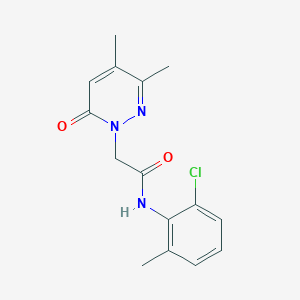![molecular formula C21H18IN3O2 B5392837 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5392837.png)
3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazolinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone structure. Key steps include:
Formation of Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Quinazolinone Formation: The indole derivative is then reacted with suitable reagents to form the quinazolinone moiety.
Iodination: Introduction of the iodine atom at the desired position using iodinating agents such as iodine or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
科学的研究の応用
3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents.
作用機序
The mechanism of action of 3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole and quinazolinone moieties allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes and therapeutic effects.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-iodoquinazolinone share the quinazolinone structure and have comparable chemical properties.
Uniqueness
3-ETHYL-2-{[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of indole and quinazolinone moieties in a single molecule, along with the presence of an iodine atom. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
3-ethyl-2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodoquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18IN3O2/c1-3-24-18-8-6-5-7-14(18)15(20(24)26)12-19-23-17-10-9-13(22)11-16(17)21(27)25(19)4-2/h5-12H,3-4H2,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBMCEUWOAKPJW-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3CC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3CC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-piperidinecarboxamide dihydrochloride](/img/structure/B5392755.png)
![1-[(4-chlorophenyl)(hydroxy)acetyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5392778.png)
![N-ethyl-2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5392784.png)
![5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5392799.png)
![N-[2-(dimethylamino)ethyl]-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5392806.png)
![1-(4-{5-[(cyclopropylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5392808.png)
![2,6-dihydroxy-N-({1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl}methyl)benzamide](/img/structure/B5392816.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B5392820.png)
![5-[(4-acetylphenoxy)methyl]-N-ethyl-N-isopropylisoxazole-3-carboxamide](/img/structure/B5392824.png)

![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5392854.png)
![(Z)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5392860.png)


